![molecular formula C19H18N2O3S B2749011 (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide CAS No. 868376-02-7](/img/structure/B2749011.png)
(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide
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Overview
Description
The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound . It has an allyl group and methoxy groups attached to the benzo[d]thiazole core .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the presence of the benzo[d]thiazole core . The electron-deficient nature of the thiazole ring might enable efficient intermolecular π–π overlap .Scientific Research Applications
Antimicrobial Activity
This compound has shown potential in the field of antimicrobial research. A related molecule, Dibenzyl (benzo[d]thiazol-2-yl(hydroxy)methyl) phosphonate, derived from α-Hydroxyphosphonate, exhibited significant anti-Staphylococcus aureus properties . It’s plausible that (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide could be investigated for similar antimicrobial effects, given its structural similarities.
Anti-biofilm Properties
The same study that highlighted antimicrobial activity also noted the compound’s ability to disrupt biofilms . This is particularly important as biofilms can protect microbial communities from antibiotics, making infections difficult to treat.
Protease Induction
In the context of anti-biofilm activity, the compound induced overexpression of proteases in S. aureus, leading to the lysis of biofilms . This suggests a potential application in developing treatments that target the protective layers of pathogenic biofilms.
Crystal Structure Analysis
While not directly related to (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide, a structurally similar compound was synthesized and had its crystal structure determined . This indicates that our compound of interest could also be used in crystallography studies to understand molecular interactions and stability.
Future Directions
Mechanism of Action
Target of Action
Similar compounds have shown activity againstStaphylococcus aureus and have been involved in excited-state intramolecular proton transfer (ESIPT) reactions
Mode of Action
It is suggested that it may involve excited-state hydrogen bonds and proton transfers . The compound’s interaction with its targets could lead to changes in the target’s function, potentially inhibiting or enhancing its activity.
Biochemical Pathways
It is known that similar compounds can affect theproton transfer process and have anti-Staphylococcus aureus and anti-biofilm properties
Result of Action
Similar compounds have shown to haveanti-Staphylococcus aureus and anti-biofilm properties , suggesting that this compound may also have antimicrobial effects. Additionally, it may affect the excited-state intramolecular proton transfer (ESIPT) reactions , which could have implications in optoelectronics and analytical tools.
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. For instance, the solvent polarity can affect the excited-state hydrogen bonds and proton transfers
properties
IUPAC Name |
4-methoxy-N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-4-12-21-17-15(24-3)6-5-7-16(17)25-19(21)20-18(22)13-8-10-14(23-2)11-9-13/h4-11H,1,12H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVGNHINVZWKLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)OC)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide |
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